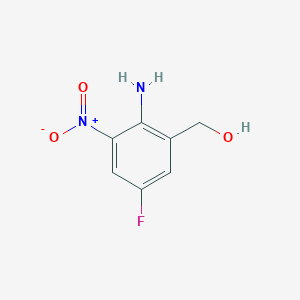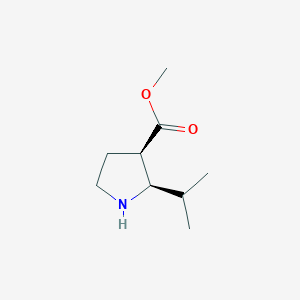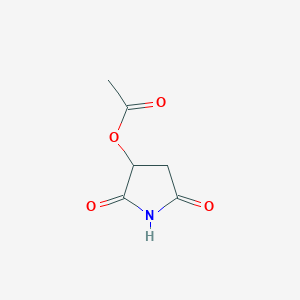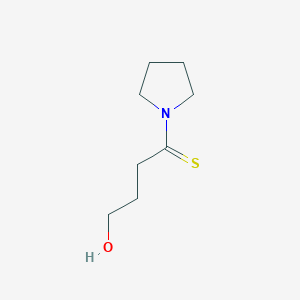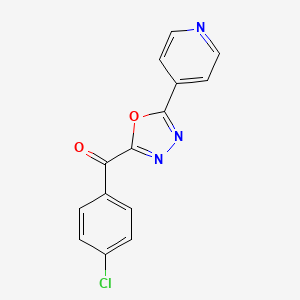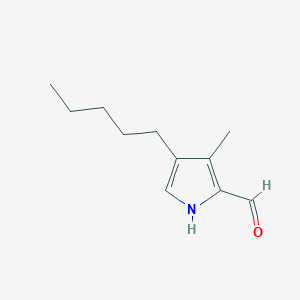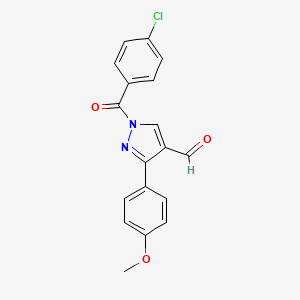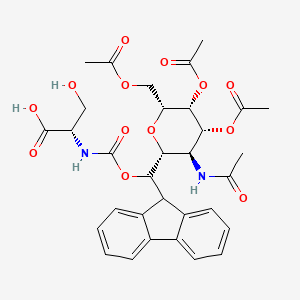
((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” is a complex organic molecule that features a combination of carbohydrate and amino acid moieties. This compound is notable for its intricate structure, which includes multiple acetoxy groups, a fluorenyl moiety, and an L-serine residue. Such compounds are often of interest in the fields of medicinal chemistry and biochemistry due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Functional Groups: The hydroxyl groups of the carbohydrate moiety are protected using acetyl groups to prevent unwanted side reactions.
Formation of the Glycosidic Bond: The carbohydrate moiety is linked to the fluorenyl moiety through a glycosidic bond formation, often using a glycosyl donor and an acceptor under acidic conditions.
Introduction of the Amino Acid: The L-serine residue is introduced through peptide coupling reactions, typically using coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Deprotection and Purification: The final compound is obtained by deprotecting the acetyl groups under mild conditions, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and scalability. This may include the use of automated synthesizers, flow chemistry techniques, and large-scale chromatographic purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC or Swern oxidation.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: PCC, Swern oxidation.
Reduction: NaBH4, LiAlH4.
Substitution: Nitration (HNO3/H2SO4), Halogenation (Br2/FeBr3).
Major Products
Hydrolysis: Free hydroxyl groups.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Nitrated or halogenated fluorenyl derivatives.
Scientific Research Applications
The compound “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biochemistry: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular targets.
Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl moiety can facilitate binding to hydrophobic pockets, while the carbohydrate and amino acid residues can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: A simple carbohydrate derivative with similar acetyl and hydroxyl groups.
Fluorenylmethoxycarbonyl (Fmoc) Amino Acids: Compounds with a fluorenyl moiety and amino acid residues.
Acetylated Sugars: Carbohydrates with multiple acetyl groups.
Uniqueness
The uniqueness of “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” lies in its combination of a carbohydrate moiety, a fluorenyl group, and an amino acid residue. This unique structure allows for diverse interactions and applications in various fields of research.
Properties
Molecular Formula |
C32H36N2O13 |
|---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
(2S)-2-[[[(2R,3S,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-yl)methoxy]carbonylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H36N2O13/c1-15(36)33-26-29(45-18(4)39)27(44-17(3)38)24(14-43-16(2)37)46-30(26)28(47-32(42)34-23(13-35)31(40)41)25-21-11-7-5-9-19(21)20-10-6-8-12-22(20)25/h5-12,23-30,35H,13-14H2,1-4H3,(H,33,36)(H,34,42)(H,40,41)/t23-,24+,26+,27-,28?,29+,30+/m0/s1 |
InChI Key |
HYJACCKPNURXTO-KLEGULNCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1C(C2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)N[C@@H](CO)C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)NC(CO)C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


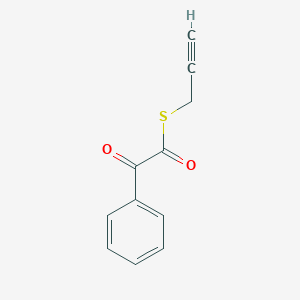

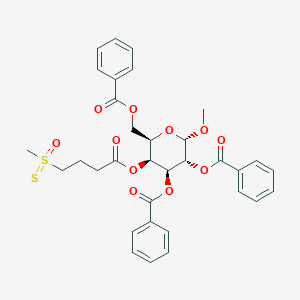
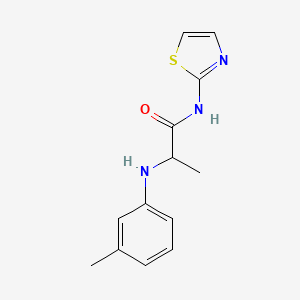
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)

